

Application Notes and Protocols for 3,6,9-Trioxaundecanedioic Acid

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Compound of Interest

Compound Name: 3,6,9-Trioxaundecanedioic acid

Cat. No.: B1679198

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for the storage and handling of **3,6,9-Trioxaundecanedioic acid** in a laboratory setting. This document is intended for professionals in research and drug development.

Introduction

3,6,9-Trioxaundecanedioic acid, also known as polyethylene glycol (PEG) diacid, is a hydrophilic, bifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules.[2] The terminal carboxylic acid groups allow for the covalent attachment to primary amines on target molecules, forming stable amide bonds.[1]

Physicochemical and Safety Data

Proper handling and storage of **3,6,9-Trioxaundecanedioic acid** are critical for laboratory safety and maintaining the integrity of the compound. The following tables summarize its key properties and safety information.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O ₇	[3]
Molecular Weight	222.19 g/mol	[3]
Appearance	Colorless to grayish-green viscous liquid	[4]
Density	1.3 g/mL at 20 °C	[2]
Refractive Index	n _{20/D} 1.470	[2]
Boiling Point	443.7 °C at 760 mmHg	[2]
Flash Point	178.3 °C	[2]
Solubility	Soluble in water, DMSO, DMF, and DCM	[2][5]
pKa	3.09 ± 0.10	[2]

Safety and Hazard Information

Hazard Category	GHS Classification	Precautionary Statements	Reference(s)
Eye Damage/Irritation	Danger	H318: Causes serious eye damage.	[3]
Personal Protective Equipment (PPE)	Not specified	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Incompatibility	Not specified	Strong oxidizing agents.	[4]

Storage and Handling Protocols

General Handling Guidelines

- Ventilation: Use in a well-ventilated area. A fume hood is recommended for procedures that may generate aerosols or vapors.[4]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[6]
 - Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.[4]

- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage Conditions

- Temperature: For long-term storage (months to years), store at -20°C.[7] For short-term storage (days to weeks), store at 2-8°C.[8]
- Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
- Incompatibilities: Store away from strong oxidizing agents.[4]

Spill and Disposal Procedures

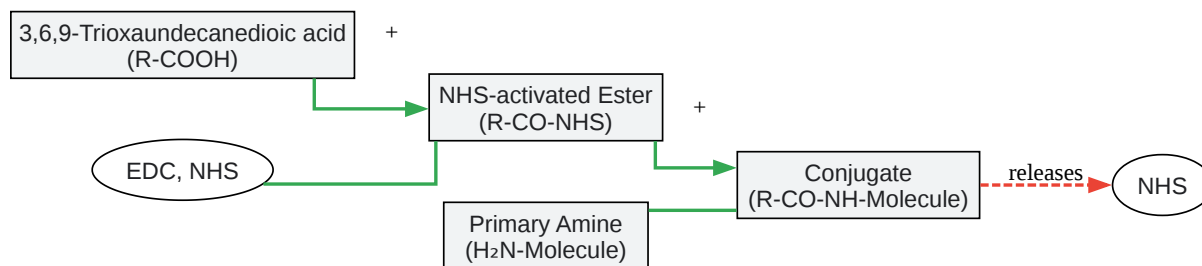
- Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for chemical waste.[4]
- Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Application: Use as a Bifunctional Linker in Bioconjugation

3,6,9-Trioxaundecanedioic acid is widely used as a hydrophilic linker to connect two molecules, such as a protein and a small molecule drug, or the two ends of a PROTAC. The following is a general protocol for a two-step bioconjugation reaction.

Principle of Amide Bond Formation

The carboxylic acid groups of **3,6,9-Trioxaundecanedioic acid** can be activated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt). The activated ester then reacts with a primary amine on the target molecule to form a stable amide bond.



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Caption: Amide bond formation using **3,6,9-Trioxaundecanedioic acid**.

Experimental Protocol: Two-Step Conjugation

This protocol describes the sequential conjugation of two different amine-containing molecules (Molecule A and Molecule B) to **3,6,9-Trioxaundecanedioic acid**.

Materials:

- **3,6,9-Trioxaundecanedioic acid**
- Molecule A (with a primary amine)
- Molecule B (with a primary amine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- Reaction vials

- Stirring plate and stir bars
- High-Performance Liquid Chromatography (HPLC) system for purification and analysis
- Mass Spectrometer (MS) for characterization

Procedure:

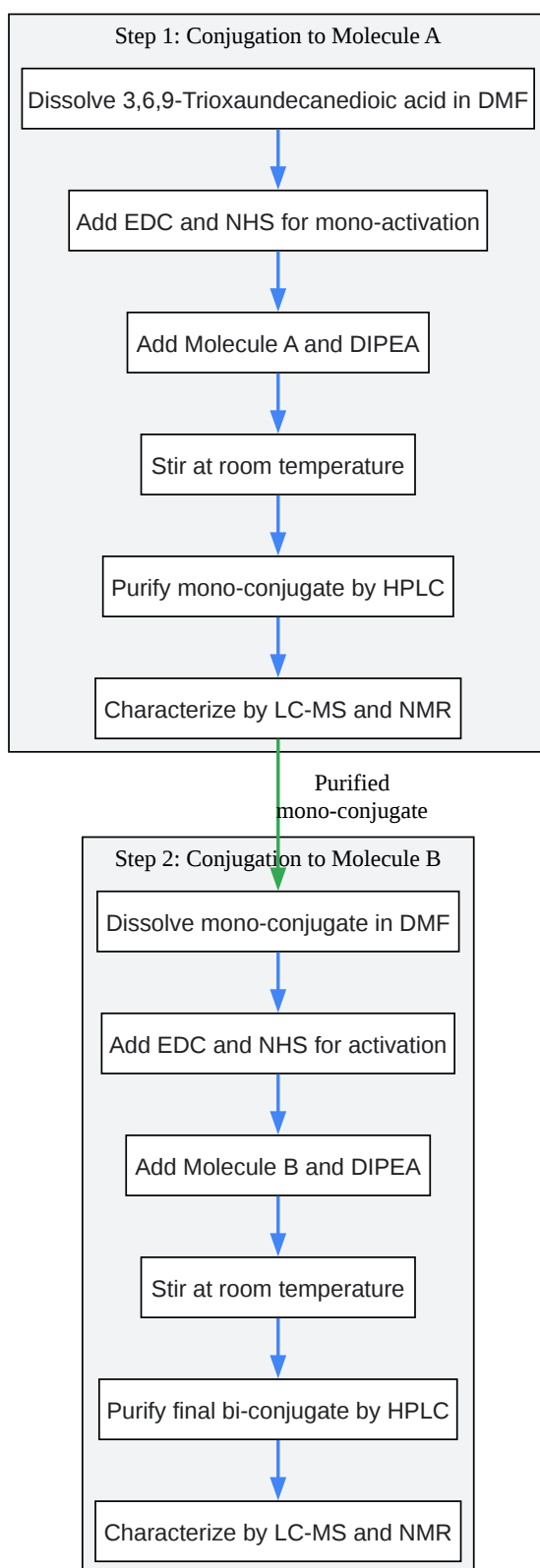
Step 1: Mono-activation and Conjugation to Molecule A

- Dissolution: Dissolve **3,6,9-Trioxaundecanedioic acid** (1 equivalent) in anhydrous DMF.
- Activation: Add EDC (1.1 equivalents) and NHS (1.1 equivalents) to the solution. Stir at room temperature for 15-30 minutes to form the mono-activated NHS ester. The progress of the activation can be monitored by TLC or LC-MS.
- Conjugation: In a separate vial, dissolve Molecule A (1 equivalent) in anhydrous DMF. Add this solution to the activated linker solution. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
- Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
- Purification: Purify the mono-conjugate (Molecule A-linker) by preparative HPLC.
- Characterization: Confirm the identity and purity of the mono-conjugate by LC-MS and NMR.

Step 2: Activation of the Second Carboxylic Acid and Conjugation to Molecule B

- Dissolution: Dissolve the purified mono-conjugate (1 equivalent) in anhydrous DMF.
- Activation: Add EDC (1.1 equivalents) and NHS (1.1 equivalents) to the solution and stir at room temperature for 15-30 minutes.
- Conjugation: In a separate vial, dissolve Molecule B (1 equivalent) in anhydrous DMF. Add this solution to the activated mono-conjugate solution. Add DIPEA (2-3 equivalents).

- Reaction: Stir the reaction mixture at room temperature overnight, monitoring the reaction progress by LC-MS.
- Purification: Purify the final bi-conjugate (Molecule A-linker-Molecule B) by preparative HPLC.
- Characterization: Confirm the identity, purity, and integrity of the final product by LC-MS, NMR, and other relevant analytical techniques.

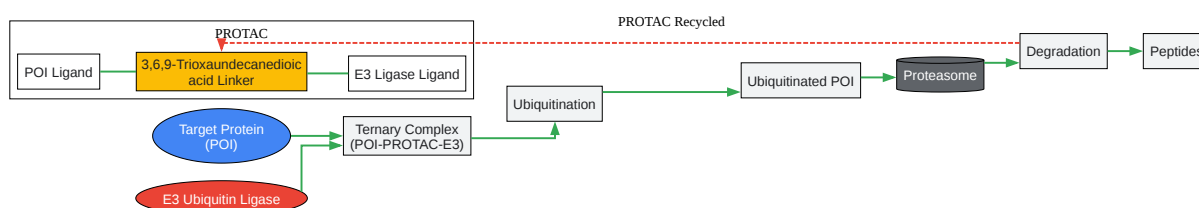


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Caption: Workflow for a two-step bioconjugation reaction.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

3,6,9-Trioxaundecanedioic acid is a key component in many PROTACs, which function by inducing the degradation of a target protein of interest (POI) via the ubiquitin-proteasome system.



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Caption: PROTAC-mediated protein degradation pathway.

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